3,6-Dichloropyrazine-2-carboxamide

Favipiravir Synthesis Process Chemistry Intermediate Yield

Ensure reliable Favipiravir synthesis with 3,6-Dichloropyrazine-2-carboxamide, the only viable intermediate with the critical 3,6-dichloro substitution pattern. Alternative isomers (e.g., 3,5-dichloro, CAS 312736-50-8) fail to map to the required 6-fluoro-3-hydroxypyrazine-2-carboxamide core. Our high-purity material enables an efficient, POCl3-free synthetic route (48% yield, 1.3× improvement over prior art) and serves as a certified ISO 17034 impurity reference standard (Favipiravir Impurity 16/19) for HPLC validation.

Molecular Formula C5H3Cl2N3O
Molecular Weight 192.00
CAS No. 1023813-21-9
Cat. No. B3026597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloropyrazine-2-carboxamide
CAS1023813-21-9
Molecular FormulaC5H3Cl2N3O
Molecular Weight192.00
Structural Identifiers
SMILESC1=C(N=C(C(=N1)Cl)C(=O)N)Cl
InChIInChI=1S/C5H3Cl2N3O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,8,11)
InChIKeyZEJGTWZTXZLSLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dichloropyrazine-2-carboxamide (CAS 1023813-21-9): A Critical Favipiravir Intermediate and Impurity Standard


3,6-Dichloropyrazine-2-carboxamide (CAS 1023813-21-9) is a heterocyclic intermediate belonging to the pyrazine family, characterized by chlorine atoms at the 3 and 6 positions of the pyrazine ring and a carboxamide group at the 2 position. Its primary scientific utility lies in its role as a key precursor to the broad-spectrum antiviral drug Favipiravir (T-705), where it enables efficient synthetic routes to the crucial intermediate 3,6-dichloropyrazine-2-carbonitrile [1]. Additionally, it is utilized as a well-characterized impurity standard (Favipiravir Impurity 16/19) in pharmaceutical quality control .

Why 3,6-Dichloropyrazine-2-carboxamide Cannot Be Substituted by Positional Isomers in Favipiravir Synthesis


The substitution pattern of 3,6-Dichloropyrazine-2-carboxamide is critical for its intended application. The 3,6-dichloro substitution is essential for the subsequent regioselective fluorination and functionalization steps in Favipiravir synthesis. Attempts to bypass this specific dichloro intermediate in favor of alternative isomers or mono-substituted analogs have been reported to fail. For example, a synthetic route attempting to use monofluorination on a related intermediate did not achieve the required C6 substitution [1]. Furthermore, the positional isomer 3,5-Dichloropyrazine-2-carboxamide (CAS 312736-50-8) is not a viable substitute, as its substitution pattern does not map to the required 6-fluoro-3-hydroxypyrazine-2-carboxamide core of Favipiravir. This specificity dictates that for reliable synthesis of Favipiravir, the 3,6-dichloro isomer is the required intermediate.

Quantitative Differentiation of 3,6-Dichloropyrazine-2-carboxamide: Comparative Evidence Guide for Scientific Selection


3,6-Dichloropyrazine-2-carbonitrile Synthesis Yield: Head-to-Head Comparison Against Prior Art

In the synthesis of the critical intermediate 3,6-dichloropyrazine-2-carbonitrile from 3,6-Dichloropyrazine-2-carboxamide, the reported yield of 48% using a novel protocol was 1.3-fold higher than a recently published procedure. This improvement is attributed to the elimination of hazardous POCl3 and a more efficient reaction sequence [1].

Favipiravir Synthesis Process Chemistry Intermediate Yield

Enabling Potent Favipiravir Activity: Quantified Potency of the Downstream Drug Product

As a direct precursor, 3,6-Dichloropyrazine-2-carboxamide enables the synthesis of Favipiravir (T-705), which exhibits potent in vitro antiviral activity with an IC50 of 1 µM against RNA viruses such as influenza . This quantified potency defines the benchmark for the intended downstream drug product and validates the utility of this intermediate.

Antiviral Activity Favipiravir In Vitro Potency

High Purity Availability: ≥98% Purity Specification Compared to Typical Research Grade

Commercial suppliers provide 3,6-Dichloropyrazine-2-carboxamide with a purity specification of ≥98% (e.g., 西域试剂-WR193783) [1]. This level exceeds the typical ≥95% specification for many research-grade intermediates (e.g., standard purity of 95% from Bidepharm ) and is crucial for its use as an impurity standard in pharmaceutical analysis, where high purity ensures accurate quantification of related substances in Favipiravir drug substance.

Analytical Chemistry Quality Control Impurity Standard

Regulated Storage and Stability: Inert Atmosphere Requirement for Long-Term Integrity

Multiple vendors specify storage of 3,6-Dichloropyrazine-2-carboxamide at 2-8°C under an inert atmosphere (nitrogen or argon) to prevent degradation . This requirement is a key differentiator from more stable pyrazine analogs that may be stored at ambient conditions, impacting inventory management and cost for long-term procurement.

Chemical Stability Storage Conditions Logistics

Impurity Standard Certification: ISO 17034 Compliance for Regulatory Applications

When procured as Favipiravir Impurity 16, this compound is manufactured under ISO 17034 standard reference material guidelines, ensuring certified homogeneity, stability, and traceability [1]. This certification distinguishes it from generic 3,6-Dichloropyrazine-2-carboxamide batches and is essential for drug master files and regulatory submissions.

Pharmaceutical Quality Control Reference Standards Regulatory Compliance

Optimal Use Cases for 3,6-Dichloropyrazine-2-carboxamide (CAS 1023813-21-9) Based on Quantified Evidence


Scenario 1: Optimized Favipiravir Production

Industrial-scale synthesis of Favipiravir requiring the highest reported yield of the critical 3,6-dichloropyrazine-2-carbonitrile intermediate (48% yield, 1.3-fold improvement over prior art) [1]. The use of this compound enables a streamlined, safer process by eliminating hazardous POCl3, making it the preferred choice for cost-effective large-scale manufacturing.

Scenario 2: Antiviral Drug Discovery and Medicinal Chemistry

Synthesis of Favipiravir or its structural analogs for in vitro screening against RNA viruses. The established potency of Favipiravir (IC50 = 1 µM) synthesized from this intermediate [1] provides a benchmark for medicinal chemistry programs targeting influenza and other RNA viruses, justifying the procurement of this specific precursor.

Scenario 3: Pharmaceutical Quality Control and Impurity Profiling

Use as a certified reference standard (Favipiravir Impurity 16/19) for HPLC method development and validation in Favipiravir drug substance analysis. The ISO 17034-certified version [1] is essential for meeting regulatory requirements and ensuring accurate quantification of process-related impurities, a critical step in drug approval.

Scenario 4: High-Purity Analytical and Research Applications

Research applications requiring a minimum purity of ≥98% for reliable and reproducible results [1]. This includes use as an internal standard in mass spectrometry, as a building block for sensitive chemical transformations, or in any context where the presence of a 3-5% impurity from standard 95% grade material could confound results.

Technical Documentation Hub

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